methyl 9H-xanthene-9-carboxylate
Overview
Description
Methyl 9H-xanthene-9-carboxylate is an organic compound with the molecular formula C15H12O3. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a carboxylate ester group at the 9th position of the xanthene ring. This compound is known for its yellow solid appearance and has a molecular weight of 240.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9H-xanthene-9-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 9H-xanthene-9-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: 9H-xanthene-9-methanol.
Substitution: Nitro or halogenated xanthene derivatives.
Scientific Research Applications
Methyl 9H-xanthene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene derivatives.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of methyl 9H-xanthene-9-carboxylate involves its interaction with various molecular targets and pathways. For instance, xanthene derivatives are known to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By activating Nrf2, these compounds can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Xanthene-9-carboxylic acid
- Xanthone
- Thioxanthone
- 9,9-Dimethylxanthene
- 4-Methoxy-9H-xanthene-9-one
Uniqueness
Methyl 9H-xanthene-9-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other xanthene derivatives. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
methyl 9H-xanthene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-17-15(16)14-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)14/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHABUQANXJNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351420 | |
Record name | methyl 9H-xanthene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39497-06-8 | |
Record name | methyl 9H-xanthene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39497-06-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of methyl 9H-xanthene-9-carboxylate?
A1: this compound, with the molecular formula C15H12O3, exhibits a folded xanthone unit. [] The dihedral angle between the benzene rings within the xanthone structure is 24.81° (9). [] This folding is a notable structural feature. Additionally, the ester substituent in the molecule adopts a trans staggered conformation. [] This conformation is indicated by a C—C—O—C torsion angle of 178.4° (1). []
Q2: How was this compound obtained in this research context?
A2: It was unexpectedly obtained as a by-product during an attempt to recrystallize propantheline bromide, an antimuscarinic drug, from methanol. [] This unintended formation highlights the potential for unexpected outcomes in chemical synthesis and crystallization processes.
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